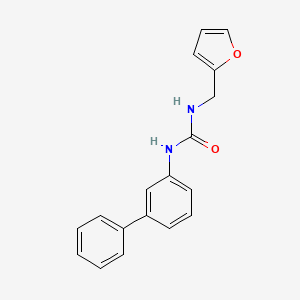1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea
CAS No.: 6298-33-5
Cat. No.: VC18756983
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6298-33-5 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-3-(3-phenylphenyl)urea |
| Standard InChI | InChI=1S/C18H16N2O2/c21-18(19-13-17-10-5-11-22-17)20-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20,21) |
| Standard InChI Key | OJZLVCSSTHGBHF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CO3 |
Introduction
Chemical Identity and Basic Properties
1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea belongs to the urea family, a class of organic compounds featuring a carbonyl group flanked by two amine groups. Its structure integrates a furan-2-ylmethyl moiety and a 3-phenylphenyl group, conferring unique electronic and steric properties. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 6298-33-5 | |
| Molecular Formula | ||
| Molecular Weight | 292.33 g/mol | |
| ChEMBL ID | CHEMBL2140953 | |
| NSC Number | 45945 |
Synonyms for this compound include MLS002608749, NSC45945, and HMS3078J19, reflecting its presence in diverse chemical registries .
Physicochemical Characteristics
-
LogP (Partition Coefficient): ~3.2, indicating moderate lipophilicity.
-
Hydrogen Bond Donors/Acceptors: 2 donors (urea NH groups) and 3 acceptors (urea carbonyl and furan oxygen) .
Experimental characterization via NMR and IR spectroscopy would clarify functional group interactions and confirm the proposed structure.
| Parameter | Recommendation | Source |
|---|---|---|
| Handling | Use personal protective equipment; avoid inhalation | |
| Storage | Keep in a cool, dry environment | |
| Disposal | Follow local hazardous waste regulations |
No acute toxicity data are available, necessitating caution during handling.
Future Research Directions
-
Synthetic Optimization: Develop scalable methods to improve yield and purity.
-
Biological Profiling: Screen against cancer cell lines and microbial pathogens.
-
Structure-Activity Relationships (SAR): Modify substituents to enhance potency or selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume